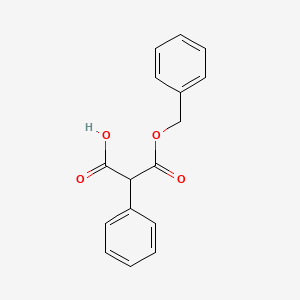

3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid

Description

Contextualization within Organic Synthesis and Medicinal Chemistry

In the vast landscape of organic synthesis, malonate derivatives are fundamental building blocks for creating more complex molecules. 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid, as a member of this family, serves as a precursor in reactions that aim to introduce a phenylpropanoic acid moiety. Its utility stems from the reactivity of the malonate functional group, which allows for the formation of new carbon-carbon bonds.

While direct and extensive research on the medicinal properties of this compound is not widely documented in academic literature, the broader class of phenylpropanoic acid derivatives has been a subject of interest in medicinal chemistry. For instance, derivatives of p-(benzyloxy)phenylpropionic acid have been investigated for their potential antidiabetic properties. nih.gov This suggests that the core structure of this compound could serve as a scaffold for the development of new therapeutic agents.

Structural Characteristics and Nomenclature as a Substituted Malonate Derivative

The systematic IUPAC name for this compound is this compound. It is also commonly referred to as mono-benzyl 2-phenylmalonate, which highlights its nature as a mono-ester of phenylmalonic acid. frontiersin.org The structure features a central propanoic acid backbone, substituted with a phenyl group at the second carbon and a benzyloxycarbonyl group at the third carbon.

Being a substituted malonate derivative is a key aspect of its chemical identity. Malonic acid is a dicarboxylic acid, and its esters are known as malonates. The presence of two carbonyl groups flanking a methylene (B1212753) group in malonates makes the alpha-protons acidic and thus easily removable by a base. This property is central to the role of malonate esters in organic synthesis, particularly in the malonic ester synthesis, which is a classical method for preparing carboxylic acids.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonym | mono-Benzyl 2-phenylmalonate |

| CAS Number | 25774-02-1 |

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

Significance in Contemporary Chemical Research

The significance of this compound in modern chemical research lies primarily in its role as a versatile synthetic intermediate. Its availability as a rare chemical for early discovery researchers underscores its potential in the exploration of new chemical entities. usm.edu The ability to be transformed into various other compounds makes it a valuable tool for chemists exploring new synthetic methodologies and developing novel molecules with potential applications in materials science and pharmacology. While specific high-profile applications of this compound are not extensively reported, its foundational role as a building block ensures its continued relevance in the research community.

Detailed Research Findings

While comprehensive studies focusing solely on this compound are limited, its chemical properties and reactivity can be inferred from the broader knowledge of malonate chemistry.

The synthesis of phenylmalonic acid monoesters can be achieved through various methods. One patented approach involves the carboxylation of a phenylacetate (B1230308) compound using an alkali metal salt of an organic amine to generate a carbanion, which then reacts with carbon dioxide. nih.gov This general strategy could be adapted for the synthesis of this compound.

The primary utility of malonate esters in organic synthesis is their participation in the malonic ester synthesis. This reaction allows for the conversion of alkyl halides into carboxylic acids. In the context of this compound, the presence of the benzyl (B1604629) ester group provides a means of temporary protection for one of the carboxylic acid functionalities, allowing for selective reactions at other parts of the molecule. Following subsequent synthetic steps, the benzyl group can be removed through hydrogenolysis to reveal the free carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-2-phenyl-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBAHMROFICXDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885312 | |

| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25774-02-1 | |

| Record name | 1-(Phenylmethyl) 2-phenylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25774-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025774021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen phenylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Benzyloxy 3 Oxo 2 Phenylpropanoic Acid and Its Derivatives

Classical Esterification and Carboxylation Routes

The preparation of 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid can be approached through traditional organic reactions such as esterification and carboxylation.

One primary route involves the selective mono-esterification of 2-phenylmalonic acid. The direct esterification of phenylmalonic acid presents a challenge due to the compound's propensity for decarboxylation, particularly under harsh conditions. google.com Therefore, reaction conditions must be carefully controlled. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, can be adapted for this purpose. masterorganicchemistry.com Using benzyl (B1604629) alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, can yield the desired mono-benzyl ester. The key is to use stoichiometric amounts of the reagents and moderate temperatures to favor mono-esterification over the formation of the dibenzyl ester and to minimize decarboxylation.

Another classical approach is based on the malonic ester synthesis. masterorganicchemistry.com This method would start with a malonic ester, such as diethyl malonate, which is first alkylated with a benzyl halide. A subsequent selective hydrolysis of one ester group followed by esterification with benzyl alcohol, or a transesterification reaction, could lead to the target molecule. A more direct variation starts with ethyl phenylacetate (B1230308), which can be condensed with diethyl oxalate. The resulting phenyl oxalyl acetic ester intermediate can then be decomposed to yield the phenyl malonic ester. google.com

Carboxylation of a suitable precursor represents an alternative pathway. For instance, the carbonylation of benzyl phenylacetate could theoretically introduce the required carboxylic acid group. nih.gov This can be achieved using carbon monoxide in the presence of a suitable catalyst system. oup.com Related syntheses, such as the carbonylation of benzyl chloride to produce phenylacetic acid, demonstrate the feasibility of introducing a carboxyl group onto a benzylic framework. oup.comgoogle.com

| Method | Precursor 1 | Precursor 2 | Key Conditions | Product | Ref. |

| Mono-esterification | 2-Phenylmalonic acid | Benzyl alcohol | Acid catalyst (e.g., H₂SO₄), controlled temperature | This compound | google.commasterorganicchemistry.com |

| Malonic Ester Route | Ethyl phenylacetate | Diethyl oxalate | Base (e.g., sodium ethoxide), followed by acidic workup and decomposition | Diethyl 2-phenylmalonate (intermediate) | google.com |

| Carboxylation | Benzyl chloride | Carbon monoxide | Water-soluble Palladium complex catalyst, aqueous NaOH | Phenylacetic acid (related product) | oup.com |

Enantioselective Synthesis Strategies for Chiral Analogues

The synthesis of chiral α-substituted carboxylic acids is of paramount importance due to their prevalence in natural products and pharmaceuticals. rsc.org Various enantioselective strategies have been developed to control the stereochemistry at the α-carbon.

Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of chemical synthesis to produce enantioenriched compounds. rsc.org Enzymes such as lipases, esterases, and nitrilases are widely used for the kinetic resolution of racemic mixtures or for asymmetric synthesis. researchgate.netresearchgate.net

For instance, the enzymatic hydrolysis of racemic esters like (R,S)-ethyl 3-hydroxy-3-phenylpropanoate using Porcine pancreas lipase (B570770) (PPL) can selectively produce the (S)-acid, leaving the (R)-ester unreacted. researchgate.net This approach provides a practical route to chiral β-hydroxy acids. Similarly, nitrilases can convert α,α-disubstituted phenylacetonitriles into the corresponding α-substituted carboxylic acids with moderate to high enantioselectivity. researchgate.net The combination of a biocatalytic asymmetric reduction of a C=C bond with subsequent chemical transformations is another powerful strategy for synthesizing chiral aryloxyalkanoic acids. researchgate.net

| Enzyme Type | Substrate Type | Transformation | Outcome | Ref. |

| Lipase (e.g., PPL) | Racemic β-hydroxy ester | Enantioselective hydrolysis | Chiral β-hydroxy acid and unreacted ester enantiomer | researchgate.net |

| Nitrilase | α,α-disubstituted phenylacetonitrile | Enantioselective hydrolysis of nitrile | Chiral α-substituted carboxylic acid | researchgate.net |

| Ene-reductase (ERED) | α,β-unsaturated aldehyde | Asymmetric C=C reduction | Chiral saturated aldehyde | rsc.org |

Asymmetric catalysis, using either transition metal complexes or small organic molecules (organocatalysis), offers a direct and efficient way to synthesize α-chiral carboxylic acids. rsc.orgbohrium.com These methods often involve the asymmetric functionalization of a prochiral substrate.

Key strategies include:

Asymmetric Hydrogenation : Chiral transition metal complexes can catalyze the hydrogenation of α,β-unsaturated carboxylic acids to produce α-chiral carboxylic acids with high enantioselectivity. rsc.org

Asymmetric Functionalization : Direct catalytic asymmetric functionalization of substituted carboxylic acids or their derivatives (like cyclic anhydrides or α-keto acids) provides a powerful route. Reactions include aldol-type additions, Mannich-type reactions, and conjugate additions. bohrium.com

Organocatalysis : Chiral amines and other organocatalysts can activate substrates through the formation of transient enamine or iminium ion intermediates, enabling a wide range of asymmetric α-functionalization reactions on aldehydes, which can then be oxidized to the corresponding carboxylic acids. mdpi.com

A well-established strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed to yield the desired enantiomerically enriched product. tcichemicals.com

A prominent example is the use of Evans oxazolidinone auxiliaries. An achiral carboxylic acid, such as 3-phenylpropionic acid, can be attached to a chiral oxazolidinone. The resulting imide can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with an electrophile. Subsequent cleavage of the auxiliary yields the α-substituted carboxylic acid with high enantiomeric purity. orgsyn.org

Other effective auxiliaries include pseudoephedrine, which can be used for the asymmetric alkylation of amides to produce optically active carboxylic acids, and SAMP/RAMP hydrazones for the alkylation of aldehydes and ketones. A novel approach involves crystallization-induced chiral inversion, where a racemic mixture is converted to a single enantiomer through dynamic kinetic resolution of diastereomeric salts formed with a chiral amine. acs.org

| Auxiliary Type | Substrate | Reaction Type | Key Feature | Ref. |

| Evans Oxazolidinone | Carboxylic acid (as N-acyl imide) | Alkylation, Aldol | Forms a rigid chiral enolate, providing high diastereoselectivity | orgsyn.org |

| Pseudoephedrine | Carboxylic acid (as amide) | Alkylation | Forms a stable chelate that directs alkylation | |

| Chiral Amine | Racemic α-bromo carboxylic acid | Diastereomeric salt formation | Crystallization-induced dynamic resolution | acs.org |

Synthesis of Structurally Related Phenylpropanoic Acid Scaffolds

The 2-phenylpropanoic acid scaffold is a core structure in many important molecules, particularly in the pharmaceutical industry (e.g., NSAIDs like ibuprofen).

Various synthetic routes have been developed to access substituted 2-phenylpropanoic acids. A common method involves the methylation of arylacetonitriles. For example, 2-phenylpropionic acid can be synthesized by hydrolyzing 2-phenylpropionitrile, which is obtained from the methylation of phenylacetonitrile. orgsyn.org

Another industrial approach involves the Friedel-Crafts acylation of an aromatic ring, followed by a series of transformations. For instance, the synthesis of ibuprofen (B1674241) can start from isobutylbenzene, which undergoes acylation, reduction, and subsequent oxidation or carbonylation to form the final product. prepchem.com More recent methods focus on developing more efficient and environmentally friendly catalytic processes. nih.gov The synthesis of diverse derivatives can be achieved by starting with a functionalized phenylpropanoic acid and performing further chemical modifications. nih.govresearchgate.net

Routes to 3-Oxo-phenylpropanoic Acid Analogues

The synthesis of 3-oxo-3-phenylpropanoic acid and its analogues, which share a core structural motif with this compound, is well-documented. One of the most prominent methods is the Claisen condensation. This reaction typically involves the condensation between a benzoyl chloride derivative and a malonic acid ester. For instance, benzoyl chloride can react with diethyl malonate in the presence of magnesium ethoxide to form diethyl benzoylmalonate, which is a key intermediate.

Another approach involves the oxidation of related compounds. For example, a high-yield method for producing 3-phenylpropionic acid involves the oxidation of 3-phenylpropanal (B7769412) using molecular oxygen. While this yields a different acid, the principle of oxidation is a key strategy in synthetic organic chemistry that can be adapted. Furthermore, 2-Oxo-3-phenylpropanoic acid, also known as Phenylpyruvic acid, serves as a precursor in the synthesis of other valuable compounds like 3-phenyllactic acid through enzymatic reactions involving lactate (B86563) dehydrogenase. selleckchem.com

Halogenation reactions can also be employed to create functionalized analogues. For example, 3-Oxo-3-phenylpropanoic acid can undergo α-halogenation at the β-keto position. Treatment with N-bromosuccinimide (NBS) in the presence of potassium phosphate (B84403) in dichloromethane (B109758) results in bromination with a 77% yield under ambient conditions.

Synthesis of Benzyloxy-Substituted Propanoic Acids and Related Cores

The introduction of a benzyloxy group is a critical step in forming the target compound and its derivatives. Various methods have been developed for the synthesis of benzyloxy-substituted propanoic acids.

One patented method describes the synthesis of (R)-2-benzyloxy propionic acid. google.com This process involves adding sodium tert-amylate to a reaction system containing R-methyl lactate and a benzyl halogen. google.com The resulting intermediate, (R)-2-(benzyloxy) methyl propionate, is then hydrolyzed using a base like sodium hydroxide (B78521), followed by acidification to yield the final product with a purity of 99.2%. google.com This method is noted for using readily available and inexpensive raw materials, which is advantageous for large-scale production. google.com

Enantioselective synthesis has also been explored to produce specific stereoisomers. For example, (2S)-2-benzyloxymethyl-3-phenylpropionic acid derivatives have been synthesized via a TiCl4 mediated alkylation of a chiral oxazolidinone auxiliary. nih.gov This auxiliary-directed stereoselective alkylation allows for the controlled formation of the desired enantiomer, which is crucial in pharmaceutical applications. nih.gov

Furthermore, bornyl derivatives of p-(benzyloxy)phenylpropionic acid have been synthesized, demonstrating the versatility of these synthetic platforms. mdpi.com These syntheses often involve multi-step sequences, including reactions with bornyl derivatives and subsequent hydrolysis of ester intermediates to yield the final acid products. mdpi.com Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives with para-benzyloxy substitutions on a phenoxyl side chain have also been synthesized and shown to have excellent antibacterial activity. nih.gov

Below is a table summarizing a synthetic approach for a benzyloxy-substituted propanoic acid derivative.

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity (%) |

| 1 | R-methyl lactate, Benzyl halogen | Sodium tert-amylate, Tetrahydrofuran, <5°C then 20-30°C | (R)-2-benzyloxy methyl propionate | - | - |

| 2 | (R)-2-benzyloxy methyl propionate | Sodium hydroxide, Water, Reflux; then Hydrochloric acid | (R)-2-benzyloxy propionic acid | 87.6 | 99.2 |

This data is derived from a patented synthesis method. google.com

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of synthetic intermediates are critical for obtaining the final product with high purity. A variety of standard and advanced techniques are employed.

Commonly used methods include extraction, washing, and crystallization. In the synthesis of (R)-2-benzyloxy propionic acid, the post-reaction workup involves extracting the reaction mixture with an ether solvent, adjusting the pH of the aqueous phase to 1-2, and then re-extracting with an ester solvent like ethyl acetate (B1210297). google.com The collected organic phase is then washed, dried over anhydrous sodium sulfate, filtered, and concentrated to isolate the intermediate. google.com

Recrystallization is a powerful technique for purifying crude solid products. In the synthesis of chiral propanoic acid derivatives, by-products can be effectively removed by recrystallization from a solvent mixture like tert-Butyl methyl ether (TBME) and hexane (B92381). orgsyn.org To aid this process, hot filtration through a substance like Celite can be performed to remove small amounts of insoluble impurities, such as triethylamine (B128534) hydrochloride, making the recrystallization more effective. orgsyn.org

For more complex mixtures or to isolate specific stereoisomers, chromatography techniques are often necessary. A patent for preparing (2R, 3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid describes a purification process that can be applied directly to the solution resulting from the reaction step. google.com In other contexts, single-step ion exchange chromatography has been developed for the effective purification of acidic compounds from plant cell culture extracts. researchgate.net

The general workflow for purification can be summarized as follows:

| Technique | Purpose | Example Application |

| Extraction | To separate the desired product from the reaction mixture based on solubility. | Using ether and ester solvents to isolate (R)-2-benzyloxy propionic acid intermediates. google.com |

| Washing | To remove water-soluble impurities. | Washing the organic phase with brine after extraction. google.com |

| Drying | To remove residual water from the organic solvent. | Using anhydrous sodium sulfate. google.com |

| Filtration | To remove solid impurities or to collect a solid product. | Filtering through Celite to remove triethylamine hydrochloride before recrystallization. orgsyn.org |

| Recrystallization | To purify a solid compound based on differences in solubility. | Purifying diastereomers from a mixture of hexane and TBME. orgsyn.org |

| Chromatography | To separate components of a mixture based on differential partitioning between a mobile and stationary phase. | Ion exchange chromatography for purifying acidic compounds. researchgate.net |

Reactivity and Mechanistic Investigations of 3 Benzyloxy 3 Oxo 2 Phenylpropanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid undergoes reactions typical of its class, serving as a versatile handle for further molecular elaboration.

Esterification: The carboxylic acid can be converted to a diester through processes like the Fischer esterification. This acid-catalyzed reaction involves protonation of the carbonyl group, followed by nucleophilic attack by an alcohol and subsequent dehydration. libretexts.orgresearchgate.net The reaction is reversible, with the equilibrium driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. chemistrysteps.comyoutube.com

Conversion to Acid Chloride: For activation towards more potent nucleophiles, the carboxylic acid can be transformed into an acid chloride. Treatment with reagents such as thionyl chloride (SOCl₂) replaces the hydroxyl group with a chlorine atom via a nucleophilic acyl substitution pathway. libretexts.org This conversion proceeds through an acyl chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.org

Reactivity of the Benzyl (B1604629) Ester Moiety

The benzyl ester functionality exhibits its own characteristic reactivity, primarily centered on cleavage of the ester bond.

Hydrolysis: The ester can be hydrolyzed back to the parent dicarboxylic acid (phenylmalonic acid) and benzyl alcohol. This can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification and is also an equilibrium-driven reaction. It requires protonation of the carbonyl to activate it for nucleophilic attack by water. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic ester carbonyl. ucoz.com The reaction yields a carboxylate salt and benzyl alcohol. chemistrysteps.com Unsubstituted phenylmalonic esters are readily hydrolyzed under basic conditions, often by heating with aqueous or mixed aqueous-ethanolic solutions. beilstein-journals.orgnih.govbeilstein-journals.org

Hydrogenolysis: The benzyl group can be selectively cleaved under hydrogenolysis conditions (e.g., H₂ over a palladium catalyst), a common deprotection strategy in organic synthesis. This reaction is specific to the benzyl ester and leaves the carboxylic acid moiety intact, yielding phenylmalonic acid.

Transformations Involving the Chiral α-Carbon Center

The α-carbon, situated between two electron-withdrawing carbonyl groups, is acidic and serves as a key site for carbon-carbon bond formation.

Enolate Formation and Alkylation: The proton on the α-carbon can be abstracted by a suitable base (e.g., sodium hydride, sodium ethoxide) to form a stabilized enolate. google.comreddit.commasterorganicchemistry.com This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form α-alkylated derivatives. google.commasterorganicchemistry.com Benzylation, using benzyl bromide, is a common example of this transformation. frontiersin.org The use of phase-transfer catalysis has been shown to be effective for the enantioselective alkylation of similar malonic ester systems. frontiersin.org

Racemization: The chirality at the α-carbon can be lost under certain conditions. The acidic nature of the α-proton means that its removal by a base and subsequent re-protonation can lead to racemization. nih.gov For related phenylpropionic acids, heating in the presence of a base has been shown to induce racemization. google.com Activating the carboxyl group can increase the acidity of the α-proton, facilitating racemization. nih.gov

The following table summarizes typical conditions for α-alkylation of malonic ester derivatives.

| Reaction | Base | Electrophile | Solvent | Typical Conditions | Ref |

| Ethylation | Sodium Ethylate | Ethyl Bromide | Diethyl Carbonate | Heat at 95-100°C for ~5 hours | google.com |

| Benzylation | Potassium Butylate | Benzyl Chloride | Di-n-butyl Carbonate | Heat at 100°C for 4 hours | google.com |

| Benzylation (PTC) | 50% aq. KOH | Benzyl Bromide | Toluene | 0°C with catalyst | frontiersin.org |

Decarboxylation Pathways and Related Reactions

As a derivative of a malonic acid, which is a type of β-dicarboxylic acid, the compound is prone to decarboxylation, particularly after hydrolysis of the ester group.

Thermal Decarboxylation: Phenylmalonic acid itself, which can be formed from the hydrolysis of this compound, readily decarboxylates upon heating to yield phenylacetic acid. google.com This reaction proceeds through a cyclic transition state.

Krapcho Decarboxylation: A particularly useful reaction for malonic esters is the Krapcho decarboxylation. wikipedia.org This method typically involves heating the ester in a polar aprotic solvent like DMSO with a salt (e.g., LiCl, NaCl) and a small amount of water. chem-station.comyoutube.commdpi.com The reaction proceeds via nucleophilic attack of the halide on the alkyl group of the ester (in this case, the benzyl group), followed by decarboxylation. wikipedia.orgyoutube.com A key advantage is that it cleaves one ester group and decarboxylates in a single step under generally neutral conditions, avoiding harsh acids or bases. wikipedia.orgyoutube.com This makes it suitable for substrates with sensitive functional groups. chem-station.com

Mechanistic Studies of Ester Hydrolysis and Formation

The mechanisms of ester hydrolysis and formation are well-studied and pivotal to understanding the reactivity of this compound.

Mechanism of Ester Hydrolysis:

Acid-Catalyzed (AAC2): This bimolecular mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.netyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Proton transfers and elimination of the alcohol (benzyl alcohol) regenerate the catalyst and yield the carboxylic acid. youtube.com All steps in this mechanism are reversible. chemistrysteps.comyoutube.com

Base-Catalyzed (BAC2): This is the most common mechanism for base-promoted hydrolysis. ucoz.com It involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com This intermediate then collapses, expelling the benzyloxide anion as the leaving group to form the carboxylic acid. In a final, rapid, and irreversible step, the acidic carboxylic acid is deprotonated by the base (either hydroxide or the expelled benzyloxide), driving the reaction to completion. chemistrysteps.comyoutube.com

Mechanism of Ester Formation (Fischer Esterification): The mechanism for acid-catalyzed ester formation is the microscopic reverse of the AAC2 hydrolysis mechanism. libretexts.orgyoutube.com It starts with protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol, proton transfers, and finally, elimination of a water molecule to give the ester. libretexts.orgresearchgate.net

Reactions with Electrophilic and Nucleophilic Reagents

The compound possesses both nucleophilic and electrophilic centers, allowing for a wide range of transformations.

Reactions with Electrophiles: The primary nucleophilic site is the α-carbon after deprotonation to its enolate form. As discussed in section 3.3, this enolate reacts readily with various electrophiles.

Alkyl Halides: Leads to α-alkylation (e.g., methylation, ethylation, benzylation). google.comfrontiersin.orggoogle.com

Carbonyl Compounds: Can participate in aldol-type reactions, though this is less common for malonates compared to acetoacetic esters.

Reactions with Nucleophiles: The carbonyl carbons of both the carboxylic acid and the ester are electrophilic and susceptible to attack by nucleophiles.

Hydroxide/Alkoxides: Attack at the ester carbonyl leads to hydrolysis (saponification), as detailed previously. chemistrysteps.com

Amines: The carboxylic acid can be converted to an amide, typically after activation (e.g., conversion to an acid chloride). Direct reaction with amines is possible but often requires high temperatures.

Reducing Agents: The ester and carboxylic acid can be reduced. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functional groups to alcohols, ultimately yielding 2-phenyl-1,3-propanediol (B123019) after workup. google.com

Derivatization and Structural Modification of 3 Benzyloxy 3 Oxo 2 Phenylpropanoic Acid

Systematic Modification of the Benzyloxy Moiety

The benzyloxy group serves as a versatile handle for structural alteration. A primary modification involves its removal through debenzylation, which converts the benzyl (B1604629) ester into a carboxylic acid, yielding phenylmalonic acid. This transformation is commonly achieved through catalytic hydrogenation.

Catalytic Hydrogenolysis: This is a standard and efficient method for cleaving benzyl esters. The reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. sigmaaldrich.com This process is highly effective and generally proceeds under mild conditions, preserving other functional groups that are not susceptible to reduction. sigmaaldrich.comresearchgate.net Alternative hydrogen sources for transfer hydrogenation, such as cyclohexene (B86901) or formic acid, can also be utilized with a suitable palladium catalyst. sigmaaldrich.com

Oxidative and Photocatalytic Cleavage: For substrates with functional groups sensitive to traditional hydrogenolysis (e.g., alkenes, alkynes), milder, non-hydrogenolytic methods have been developed. Visible-light-mediated photocatalysis, using an organo-photocatalyst or a photo-oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), offers a highly functional-group-tolerant approach to debenzylation. researchgate.netnih.govacs.org These methods allow for the cleavage of the benzyl group without affecting sensitive moieties like azides or alkynes. nih.govacs.org

| Modification Type | Method | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Debenzylation | Catalytic Hydrogenolysis | H₂, Pd/C | Efficient, widely used, mild conditions. sigmaaldrich.com |

| Debenzylation | Transfer Hydrogenation | Cyclohexene, Acetic Acid, Pd(0) EnCatTM 30NP | Avoids gaseous hydrogen. sigmaaldrich.com |

| Debenzylation | Photocatalytic Oxidation | Visible Light, DDQ or Organophotocatalyst | High functional group tolerance (alkenes, azides). researchgate.netnih.govacs.org |

| Analogue Synthesis | Esterification | Phenylmalonic acid, Substituted Benzyl Alcohols | Introduces substituents on the benzyl ring. |

Functionalization of the Phenyl Ring for Analogue Development

The phenyl group attached to the chiral center of the propanoic acid backbone is another key site for modification. Functionalization can be achieved either by starting with pre-functionalized precursors or by direct modification of the phenyl ring on the core structure.

Synthesis from Substituted Precursors: A common strategy involves using substituted phenylacetic acids or their corresponding nitriles as starting materials. prepchem.comorgsyn.org For instance, a 4-methylphenylacetic acid derivative can be converted to the corresponding 2-(4-methylphenyl)propionic acid. nih.gov This approach allows for the introduction of a wide array of substituents at various positions on the phenyl ring. The synthesis of diethyl phenylmalonate, a closely related compound, often faces challenges with direct arylation of diethyl malonate due to the relatively low electrophilicity of aryl halides. wikipedia.org However, modern palladium-catalyzed cross-coupling reactions have been developed to overcome this, enabling the efficient reaction between aryl halides and malonate enolates. nih.govrsc.org

Direct C-H Functionalization: More advanced methods involve the direct functionalization of the C-H bonds of the phenyl ring. Palladium-catalyzed α-arylation of carbonyl compounds is a powerful tool for creating the C-C bond between the phenyl ring and the malonate core. researchgate.netorganic-chemistry.orgnih.gov This method can be applied to construct the core molecule from an aryl halide and a malonic ester derivative.

Derivatives with various substituents on the phenyl ring have been synthesized to explore their biological activities. For example, compounds with bromomethyl and various heterocyclic thio-methyl groups at the para-position of the phenyl ring have been prepared from 2-(4-methylphenyl)propionic acid. nih.gov

| Functionalization Strategy | Method | Example Precursors/Reagents | Resulting Structure |

|---|---|---|---|

| Use of Substituted Starting Materials | Malonic Ester Synthesis | 4-Alkylphenylacetic acid, Diethyl carbonate | Para-alkyl substituted phenylpropanoic acid derivatives. prepchem.com |

| Cross-Coupling | Palladium-Catalyzed α-Arylation | Aryl Bromide/Chloride, Diethyl Malonate, Pd catalyst (e.g., with P(t-Bu)₃ ligand) | Direct formation of the aryl-malonate bond. nih.gov |

| Post-Synthetic Modification | Benzylic Bromination | 2-(4-Methylphenyl)propionic acid, Bromine, HBr (cat.) | 2-(4-(Bromomethyl)phenyl)propionic acid. nih.gov |

Transformations at the Carboxylic Acid and Ester Linkages

Both the free carboxylic acid and the benzyl ester functionalities are amenable to a variety of chemical transformations.

Carboxylic Acid Reactions: The free carboxyl group can undergo standard reactions such as esterification with various alcohols to produce different esters, or amidation with amines to form amides. Decarboxylation of the free carboxylic acid can also occur, particularly upon heating, to yield benzyl phenylacetate (B1230308).

Ester Linkage Transformations: The benzyl ester can be readily transformed into other functional groups.

Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will hydrolyze the benzyl ester to the corresponding phenylmalonic acid.

Transesterification: The benzyl group can be exchanged with other alkyl or aryl groups by reacting with a different alcohol under acidic or basic conditions.

Conversion to Amides: The ester can be converted directly to an amide by reacting with an amine, often requiring elevated temperatures or specific catalysts.

A formal transformation of benzylic carboxylic acids (related structures) to phenols has been reported, proceeding through a photocatalytic conversion to a peroxide intermediate followed by a Hock rearrangement, highlighting the potential for more complex transformations. nih.gov

Stereochemical Control in Derivative Synthesis

The C2 carbon of the 2-phenylpropanoic acid core is a stereocenter. Controlling the stereochemistry at this position is critical, as enantiomers of chiral molecules often exhibit different biological activities. The synthesis of enantiomerically enriched α-aryl carbonyl compounds has been a significant area of research.

Enantioselective α-Arylation: A primary method for establishing the chiral center is through catalytic enantioselective α-arylation of a malonic ester enolate. This involves the use of transition metal catalysts (e.g., palladium, nickel, copper) paired with chiral ligands. researchgate.net These catalyst systems can induce high levels of enantioselectivity in the coupling of an aryl halide with the malonate.

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries. For example, malonic acid can be esterified with a chiral alcohol, such as menthol (B31143), or reacted with a chiral oxazolidinone. usm.edu The chiral auxiliary then directs the subsequent benzylation or arylation step to favor the formation of one diastereomer over the other. After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Enzymatic Resolution: Enzymatic methods can also be employed. For instance, a racemic mixture of a malonic ester derivative could be selectively hydrolyzed by an enzyme like Pig Liver Esterase (PLE), although this specific method has shown limitations for benzyl-substituted malonic esters. usm.edu Alternatively, nitrilase enzymes have been used to convert (R,S)-2-phenylpropionitrile into either (S)- or (R)-2-phenylpropionic acid with good enantiomeric excess. researchgate.net

| Method | Concept | Example System | Outcome |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | Enantioselective α-Arylation | Pd catalyst with chiral phosphine (B1218219) ligands (e.g., JosiPhos, DtBPF). researchgate.netnih.gov | Direct formation of enantioenriched α-aryl malonates. |

| Chiral Auxiliaries | Diastereoselective Alkylation | Malonic acid attached to menthol or an oxazolidinone auxiliary. usm.edu | Controls stereochemistry during C-C bond formation. |

| Enzymatic Methods | Kinetic Resolution | Nitrilase enzymes on 2-phenylpropionitrile. researchgate.net | Selective conversion of one enantiomer, yielding an enantioenriched product. |

Synthesis of Heterocyclic Analogues Incorporating the Core Structure

The 1,3-dicarbonyl nature of the phenylmalonate core makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. nih.gov

Reactions with Dinucleophiles: The core structure can react with various dinucleophiles to form five- or six-membered rings.

With Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolidine-3,5-dione (B2422599) derivatives.

With Urea (B33335) or Thiourea (B124793): Reaction with urea or thiourea can yield barbituric acid or thiobarbituric acid analogues, respectively, which are six-membered heterocyclic rings. nih.gov

With Amidines: Condensation with amidines can produce pyrimidine (B1678525) derivatives.

Intramolecular Cyclization: By introducing appropriate functional groups onto the phenyl or benzyl moieties, intramolecular cyclization can be induced to form fused heterocyclic systems. For example, an ortho-amino or ortho-hydroxy group on the phenyl ring could potentially cyclize onto one of the carbonyl groups to form benzofuranone or oxindole-type structures. Brønsted acid-promoted intramolecular cyclization of related structures containing vinyl and acetophenone (B1666503) groups has been shown to produce polysubstituted indenes. rsc.org The synthesis of 3-benzazepines has also been achieved through ring expansion reactions of tetrahydroisoquinolines, demonstrating complex heterocyclic transformations. researchgate.net

These strategies allow the core structure of 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid to be embedded within a larger, more complex heterocyclic framework, significantly expanding the chemical space accessible from this versatile starting material.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block

3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid and its derivatives serve as valuable chiral building blocks in asymmetric synthesis. The inherent chirality at the C-2 position allows for the introduction of a specific stereocenter into a target molecule, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

The enantioselective synthesis of related structures, such as (2S)-2-benzyloxymethyl-3-phenylpropionic acids, demonstrates the utility of this molecular framework. mdpi.comnih.gov In these syntheses, an auxiliary-directed stereoselective alkylation is often employed to set the desired stereochemistry. mdpi.com For instance, a titanium tetrachloride (TiCl₄) mediated alkylation of a chiral oxazolidinone auxiliary attached to a phenylpropanoic acid core can achieve high diastereoselectivity. mdpi.com The stereochemistry of such reactions can be confirmed through methods like X-ray crystallography. nih.gov This approach allows for the reliable construction of molecules with a defined three-dimensional arrangement, which is a fundamental requirement in medicinal chemistry. mdpi.com The demand for single-enantiomer compounds in the pharmaceutical industry underscores the importance of effective methods for synthesizing homochiral building blocks like these. mdpi.comsigmaaldrich.com

| Chiral Synthesis Method | Key Reagents | Outcome |

| Auxiliary-Directed Alkylation | Chiral Oxazolidinone, TiCl₄ | Enantioselective formation of C-2 substituted phenylpropionic acids |

| Hydrolysis | Acid or Base | Removal of the chiral auxiliary to yield the final chiral acid |

Role as a Precursor or Intermediate in the Synthesis of Complex Organic Molecules

The phenylpropanoic acid scaffold is a common motif in many natural products and synthetic compounds, making this compound a key precursor and intermediate. Its structure can be strategically modified to build more elaborate molecular architectures.

For example, derivatives of p-(benzyloxy)phenylpropionic acid have been synthesized as precursors for potential antidiabetic agents. mdpi.com These compounds serve as the starting point for coupling with other molecular fragments, such as bornyl groups, to create new chemical entities with potential therapeutic properties. mdpi.com The phenylpropanoic acid core is also a known convenient structure for synthesizing agents targeting various biological receptors. mdpi.com

Furthermore, the fundamental structure of phenylpropanoic acid is itself a key biological intermediate. 3-Hydroxy-3-phenylpropanoic acid, a related compound, has been identified as an intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants, starting from cinnamic acid. researchgate.net This highlights the role of the C3-phenylpropanoic acid unit as a central intermediate in natural metabolic pathways, a concept that synthetic chemists often leverage for biomimetic syntheses. The compound can also be a building block for creating asymmetric oligomers used in materials science, such as those for non-linear optics. nih.gov

| Precursor/Intermediate | Synthetic Target | Field of Application |

| p-(Benzyloxy)phenylpropionic acid derivatives | Bornyl esters | Medicinal Chemistry (Antidiabetics) mdpi.com |

| This compound | Asymmetric PPV-type oligomers | Materials Science (Organic Electronics) nih.gov |

| 3-Hydroxy-3-phenylpropanoic acid | Benzoic acid, Salicylic acid | Plant Biosynthesis researchgate.net |

Application in Protecting Group Strategies, particularly Benzyloxycarbonyl (Cbz) Chemistry

The "benzyloxy" component of this compound signifies a benzyl (B1604629) ester. Benzyl esters are widely used as protecting groups for carboxylic acids in multi-step organic synthesis. This protection strategy is crucial when other parts of the molecule need to undergo reactions that would otherwise be incompatible with a free carboxylic acid.

The benzyl protecting group is analogous in application and removal to the more widely known benzyloxycarbonyl (Cbz) group used for protecting amines. highfine.comorganic-chemistry.org The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl). highfine.com Both benzyl esters and Cbz-protected amines are stable under a range of reaction conditions but can be readily removed when desired.

The most common method for deprotection is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the protected compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). organic-chemistry.org This process is highly efficient and clean, yielding the free carboxylic acid, toluene, and carbon dioxide as byproducts. This mild deprotection condition makes the benzyl group a valuable tool in the synthesis of sensitive and complex molecules.

| Protecting Group | Functional Group Protected | Common Deprotection Method | Key Reagents |

| Benzyl (Bn) Ester | Carboxylic Acid | Catalytic Hydrogenolysis | H₂, Pd/C |

| Benzyloxycarbonyl (Cbz) | Amine | Catalytic Hydrogenolysis | H₂, Pd/C |

| Benzyl (Bn) Ester | Carboxylic Acid | Strong Acid (e.g., HBr/HOAc) | HBr, Acetic Acid |

Synthesis of Amino Acid Derivatives and Peptidomimetics

This compound is a derivative of the amino acid phenylalanine, making it an ideal starting material for the synthesis of unnatural amino acid derivatives and peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and oral bioavailability. researchgate.netnih.gov

The phenylpropanoic acid core can be elaborated to create β-amino acids, which are key components of many peptidomimetic structures. For example, a synthetic route starting from a related phenylpropionyl derivative attached to a chiral auxiliary can be used to synthesize (R)-2-(benzyloxycarbonylamino-methyl)-3-phenylpropanoic acid, a protected β²-amino acid derivative. orgsyn.org Such derivatives are valuable in constructing peptide-like scaffolds that can modulate biological processes like protein-protein interactions. nih.gov The solid-phase synthesis of peptidomimetic libraries often incorporates such unnatural amino acids to explore structure-activity relationships for drug discovery. nih.govmdpi.com

| Starting Material Class | Target Molecule Type | Application |

| Phenylpropanoic Acid Derivative | β-Amino Acid Derivative | Peptidomimetic Scaffolds orgsyn.org |

| Chiral Phenylpropanoic Acid | Unnatural Amino Acids | Drug Discovery, Protein Interaction Modulation nih.gov |

Structural Elucidation and Conformational Analysis Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons and carbon atoms within a molecule.

¹H NMR Spectroscopy:

The proton NMR (¹H NMR) spectrum of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument, reveals several key signals that are consistent with its structure. chemicalbook.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, around 10.1 ppm, due to its deshielded nature. chemicalbook.com The aromatic protons of the phenyl and benzyl (B1604629) groups resonate in the region of 7.27 to 7.35 ppm. chemicalbook.com The benzylic methylene (B1212753) protons (CH₂) appear as a singlet at approximately 5.18 ppm. chemicalbook.com The methine proton (CH) alpha to both the phenyl and carboxylic acid groups is observed at around 4.69 ppm. chemicalbook.com

The integrated intensity of these signals corresponds to the number of protons in each unique chemical environment, further confirming the structural assignment.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~10.1 | Broad Singlet |

| Aromatic (C₆H₅-) & (C₆H₅CH₂-) | 7.27 - 7.35 | Multiplet |

| Benzylic (-CH₂-) | ~5.18 | Singlet |

| Methine (-CH-) | ~4.69 | Singlet |

¹³C NMR Spectroscopy:

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound shows a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 270, which corresponds to the molecular weight of the compound (C₁₆H₁₄O₄). chemicalbook.com

The fragmentation pattern provides further structural confirmation. A prominent peak is observed at m/z 91, which is characteristic of the tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage and rearrangement of the benzyl group. chemicalbook.com This is often the base peak in the mass spectra of benzyl-containing compounds. Another significant fragment appears at m/z 108. chemicalbook.com The loss of the entire benzyloxycarbonyl group (-COOCH₂C₆H₅) can also be observed. A peak at m/z 226 corresponds to the loss of a carboxyl group (-COOH). chemicalbook.com

Interactive Data Table: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 270 | Molecular Ion | [C₁₆H₁₄O₄]⁺ |

| 226 | [M - COOH]⁺ | [C₁₅H₁₃O₂]⁺ |

| 108 | [C₇H₈O]⁺ | [C₇H₈O]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

While a specific, published IR spectrum for this compound is not widely available, the expected characteristic absorption bands can be predicted based on its molecular structure. The presence of the carboxylic acid group would give rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear around 1700-1725 cm⁻¹. The ester carbonyl (C=O) stretch is expected at a slightly higher frequency, typically in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations for the ester and carboxylic acid would be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching bands would be seen just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would result in several peaks in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Ester | C=O Stretch | 1735-1750 |

| Aromatic Ring | C-H Stretch | >3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Ester/Carboxylic Acid | C-O Stretch | 1000-1300 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

A thorough search of the current scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, experimental data regarding its absolute stereochemistry and solid-state conformation are not available at this time. Such an analysis would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice and for unequivocally establishing the spatial orientation of the phenyl and benzyloxycarbonyl groups relative to the chiral center.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid. These calculations can predict molecular orbital energies, charge distribution, and various reactivity descriptors.

Electronic Structure: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Stability and Reactivity: Theoretical calculations can determine the optimized geometry of the molecule, corresponding to its most stable conformation. From this, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and stability. For instance, a higher chemical hardness suggests lower reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available in search results |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in search results |

| HOMO-LUMO Gap | Indicator of kinetic stability | Data not available in search results |

| Electronegativity (χ) | Tendency to attract electrons | Data not available in search results |

| Chemical Hardness (η) | Resistance to change in electron distribution | Data not available in search results |

| Electrophilicity Index (ω) | Measure of electrophilic character | Data not available in search results |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations offer a way to explore the dynamic nature of this compound over time. These simulations can reveal the accessible conformations of the molecule and how its structure is influenced by the surrounding solvent.

Conformational Landscapes: The presence of several rotatable bonds in this compound allows it to adopt various conformations. MD simulations can map out the potential energy surface, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might bind to a receptor or participate in a chemical reaction.

Solvation Effects: The behavior of the molecule can change significantly in different solvents. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. This allows for the study of how solvation affects the conformational preferences and the accessibility of different functional groups. For example, in a polar solvent like water, the carboxylic acid group would be expected to be deprotonated and form hydrogen bonds with the solvent.

In Silico Predictions of Reaction Mechanisms and Transition States

Computational methods can be used to predict the most likely pathways for chemical reactions involving this compound. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate.

By calculating the activation energies for different possible mechanisms, researchers can determine the most favorable reaction pathway. This is particularly useful for understanding its synthesis, degradation, or metabolic pathways. For example, the hydrolysis of the benzyl (B1604629) ester group could be modeled to understand the conditions under which this reaction is likely to occur.

Theoretical Studies on Stereoselectivity and Chirality

This compound possesses a chiral center at the C2 position of the propanoic acid chain. This means it can exist as two enantiomers (R and S).

Theoretical calculations can be employed to understand the stereoselectivity of reactions that produce this compound. By modeling the transition states leading to the formation of each enantiomer, the energy difference can be calculated. A lower activation energy for one transition state over the other would predict which enantiomer is formed in excess. These studies are vital for developing stereoselective synthetic routes.

Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to a specific protein target.

Molecular Docking: This computational method predicts the preferred orientation of the molecule when bound to a receptor's active site. The process involves sampling a large number of possible conformations and orientations and scoring them based on their binding affinity. This can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics of Ligand-Protein Complexes: Following docking, MD simulations can be run on the predicted complex to assess its stability over time. These simulations provide a more dynamic picture of the binding, showing how the ligand and protein adapt to each other and revealing the persistence of key interactions.

Molecular Interactions and Biological Activity at a Mechanistic Level

Investigation of Enzyme Inhibition Mechanisms

The phenylpropanoic acid scaffold serves as a versatile template for designing enzyme inhibitors that target various classes of enzymes through distinct mechanisms.

Inhibition of Specific Hydrolases and Amidases (e.g., N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA))

N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the degradation of the anti-inflammatory lipid amide, palmitoylethanolamide (B50096) (PEA). researchgate.netescholarship.org Inhibition of NAAA elevates endogenous PEA levels, which in turn engages the peroxisome proliferator-activated receptor-alpha (PPAR-α) to suppress inflammatory responses. researchgate.netescholarship.org

A potent and selective NAAA inhibitor derived from a phenylpropanamide structure, N-[(3S)-2-oxo-3-oxetanyl]-3-phenylpropanamide, known as (S)-OOPP, has been developed. researchgate.net This compound has been shown to increase PEA levels in leukocytes and mitigate inflammatory responses both in vitro and in vivo. researchgate.net Kinetic analyses have determined that (S)-OOPP functions as a noncompetitive inhibitor of NAAA. escholarship.org The development of such potent and stable NAAA inhibitors based on the phenylpropanamide core structure provides valuable tools for studying the therapeutic potential of targeting this enzyme in pain and inflammation. nih.gov While fatty acid amide hydrolase (FAAH) is another key enzyme in regulating N-acylethanolamine levels, studies have shown that selective NAAA inhibition, rather than FAAH inhibition, was more effective in preventing the development of experimental autoimmune encephalomyelitis in mice, a model for multiple sclerosis. nih.gov

Modulation of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are critical regulators of signal transduction pathways, counteracting the activity of protein tyrosine kinases. purdue.edu The enzyme Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a significant therapeutic target for type 2 diabetes and obesity due to its role in regulating insulin (B600854) and leptin receptor signaling. purdue.edunih.gov

Research has led to the development of 3-phenylpropanoic acid-based molecules that act as phosphotyrosine (pTyr) mimetics and potent inhibitors of PTP1B. nih.gov A series of these inhibitors were synthesized and evolved into an orally active lead compound. nih.gov In vivo evaluation of the sodium salt of one such derivative demonstrated significant insulin-sensitizing and hypoglycemic effects in a high-fat-diet-induced insulin resistance mouse model. nih.gov Furthermore, it was observed to decrease serum levels of triglyceride and total cholesterol, highlighting the therapeutic potential of this class of compounds. nih.gov

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the metabolic pathway of tyrosine. nih.gov It is a well-established target for a class of herbicides known as "bleaching" herbicides, which act by preventing the formation of carotenoid pigments in plants, leading to chlorophyll (B73375) degradation. nih.govresearchgate.net Prominent HPPD inhibitors include compounds from the triketone chemical class, such as 2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione (NTBC). nih.gov While HPPD is an important enzyme in a pathway related to aromatic amino acids like tyrosine, current literature does not prominently feature 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid or its direct derivatives as inhibitors of this specific enzyme. The primary inhibitors studied for HPPD belong to different chemical classes. nih.govnih.govresearchgate.net

Substrate Specificity in Enzymatic Biotransformations (e.g., Lactate (B86563) Dehydrogenase)

Lactate dehydrogenase (LDH) is an oxidoreductase that catalyzes the reversible conversion of pyruvate (B1213749) to lactate. nih.gov This enzyme can accept a range of α-keto acids as substrates beyond pyruvate, demonstrating both broad substrate specificity and high enantioselectivity. harvard.edu This makes it a valuable catalyst for the synthesis of homochiral 2-hydroxy acids. harvard.edutypeset.io

LDH has been shown to efficiently catalyze the reduction of 2-oxo acids with aromatic side chains. For instance, the reduction of the precursor to 3-phenyllactic acid proceeds with greater than 99% enantiomeric excess (ee), yielding the S-enantiomer. harvard.edu The ability of the LDH active site to accommodate such substrates indicates its potential utility in biotransformations involving precursors to phenylpropanoic acid derivatives. The specificity of LDH is influenced by key amino acid residues in the active site; for example, modifying the glutamine residue at position 102 in Bacillus stearothermophilus LDH has been shown to broaden the range of accepted substrates. researchgate.net This enzymatic approach offers a practical method for preparing gram-scale quantities of chiral 2-hydroxy acids, which are valuable synthons in organic chemistry. harvard.edu

Ligand-Receptor Binding and Agonism/Antagonism Studies

The phenylpropanoic acid structure is a key pharmacophore for ligands targeting G protein-coupled receptors (GPCRs) involved in metabolic diseases.

Free Fatty Acid Receptor 1 (FFAR1/GPR40) Agonism and Related Derivatives

Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a GPCR highly expressed in pancreatic β-cells that has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM). researchgate.netnih.gov Activation of FFAR1 by agonists enhances glucose-stimulated insulin secretion (GSIS) and the production of incretins like glucagon-like peptide-1 (GLP-1), with a low risk of hypoglycemia. researchgate.netnih.govmdpi.com

Numerous synthetic FFAR1 agonists have been developed based on a phenylpropanoic acid scaffold. researchgate.net However, clinical development has been hampered by issues such as hepatotoxicity, which is sometimes attributed to the lipid-like carboxylic acid head group of the molecules. nih.gov

Recent research has focused on modifying the benzyloxyphenylpropanoic acid backbone to improve efficacy and safety. A study on bornyl-containing derivatives of benzyloxyphenylpropanoic acid identified two compounds, QS-528 and QS-619, as full FFAR1 agonists. mdpi.comnih.gov These compounds were shown to stimulate insulin and glucose-dependent insulinotropic polypeptide (GIP) secretion. mdpi.com In a diet-induced model of T2DM, QS-619 demonstrated a hypoglycemic effect, while QS-528 exhibited hepatoprotective properties. mdpi.comnih.gov

Table 1: Activity of Benzyloxyphenylpropanoic Acid Derivatives as FFAR1 Agonists This table is interactive. Click on the headers to sort the data.

| Compound | Derivative Type | Observed Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| QS-619 | Borneol derivative of benzyloxyphenylpropanoic acid | Hypoglycemic effect in a T2DM model. | Full FFAR1 agonist; stimulates insulin and GIP secretion. | mdpi.comnih.gov |

| QS-528 | Isobornilamine derivative of benzyloxyphenylpropanoic acid | Hepatoprotective effect in a T2DM model. | Full FFAR1 agonist; stimulates insulin and GIP secretion. | mdpi.comnih.gov |

Structure-activity relationship (SAR) studies have been extensive. For example, the introduction of a hydroxyl or methyl group at the 3-position of the propanoic acid chain was found to abolish activity at both FFAR1 (GPR40) and the related receptor FFAR4 (GPR120). researchgate.net The design of novel agonists continues, with strategies including the incorporation of chiral sulfoxide (B87167) groups to enhance potency and safety. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Currently, there is no published research available that specifically investigates or establishes the activity of this compound as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. While the general structure of phenylpropanoic acid is a known scaffold for compounds targeting PPARs, the specific effects of the benzyl (B1604629) ester and phenyl substitutions in this particular arrangement have not been characterized in the context of PPARα, PPARγ, or PPARδ/β activation. Therefore, any potential agonistic or antagonistic activity on these nuclear receptors is purely speculative and not supported by experimental evidence.

Cellular and Biochemical Mechanism of Action Studies

There are no available studies in the scientific literature that elucidate the cellular or biochemical mechanism of action for this compound. Investigations into its effects on cellular processes such as cell proliferation, apoptosis, or specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt) have not been reported. As such, its influence on cellular behavior and the underlying biochemical pathways it may modulate remain unknown.

Emerging Research Directions and Future Perspectives for 3 Benzyloxy 3 Oxo 2 Phenylpropanoic Acid

Innovations in Green Chemistry and Sustainable Synthesis Methodologies

The chemical industry's shift towards sustainability has catalyzed research into greener synthetic routes for fine chemicals, including phenylmalonic acid monoesters. Future research on 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid is expected to focus on methodologies that minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

One promising direction is the development of catalytic, one-pot procedures. For instance, methods involving the direct carboxylation of benzyl (B1604629) acetate (B1210297) derivatives using carbon dioxide as a C1 source represent a more atom-economical approach compared to traditional multi-step syntheses. google.com A patented method describes the preparation of phenylmalonic acid monoester compounds by reacting a benzyl acetate derivative with an organic amine alkali metal salt to form a carbanion, which is then carboxylated with carbon dioxide. google.com This process is noted for simplifying extraction and crystallization steps, reducing organic solvent usage, and utilizing low-cost materials, thus aligning with the principles of green chemistry. google.com

Further innovations may involve leveraging alternative energy sources or novel catalytic systems. The use of benign and recyclable solvents, such as polyethylene (B3416737) glycol (PEG), has been shown to be effective in related syntheses, avoiding the need for volatile organic compounds. frontiersin.org The development of heterogeneous catalysts could also simplify product purification and allow for catalyst recycling, significantly improving the process's environmental footprint.

| Feature | Traditional Synthesis (e.g., from Diethyl Phenylmalonate) | Future Green Synthesis |

| Starting Materials | Diethyl phenylmalonate, strong base (e.g., KOH) | Benzyl phenylacetate (B1230308), CO2, organic amine base |

| Key Transformation | Selective hydrolysis of one ester group | Direct carboxylation of an α-carbanion |

| Solvents | Often requires organic solvents (e.g., ethanol, ether) | Reduced solvent usage; potential for benign media (e.g., PEG) |

| Byproducts | Salt waste from neutralization | Minimal, with potential for recyclable base |

| Atom Economy | Moderate | High |

| Process Steps | Multiple steps including synthesis of the diester | Potentially fewer steps, possibly one-pot |

Advanced Stereocontrol in Complex Synthetic Pathways

The C2 carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer over the other is a significant goal, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.

Future research will likely focus on asymmetric catalysis to establish this chiral center with high enantiopurity. While traditional methods like enzymatic hydrolysis of the parent diester have been explored for related substrates, they have shown limited success for benzyl-substituted malonic esters, often resulting in low enantiomeric excess. usm.edu This highlights the need for more advanced and reliable stereocontrol strategies.

A highly promising future perspective is the use of asymmetric phase-transfer catalysis. Research on the α-alkylation of malonate esters using chiral phase-transfer catalysts has demonstrated the ability to generate products with excellent enantioselectivity, achieving enantiomeric excess (ee) values up to 98%. frontiersin.org This methodology could be adapted to synthesize a chiral diester precursor, which could then undergo selective hydrolysis of one ester group to yield the desired enantiopure this compound. frontiersin.org This approach would provide access to optically pure forms of the compound, enabling their use in the synthesis of complex chiral molecules and pharmaceuticals.

| Asymmetric Strategy | Target Transformation | Reported Enantiomeric Excess (ee) for Related Malonates | Reference |

| Enzymatic Hydrolysis | Selective hydrolysis of a prochiral diester | Low (e.g., 17% ee for 2-benzyl-2-methyl-malonic acid diethyl ester) | usm.edu |

| Chiral Auxiliary | Diastereoselective alkylation | Method explored but reported as unsuccessful in a specific study | usm.edu |

| Asymmetric Phase-Transfer Catalysis | Enantioselective alkylation of a malonate | High (up to 98% ee for benzylation) | frontiersin.org |

Development of Novel Molecular Probes and Tools for Chemical Biology

While currently an unexplored area, the structure of this compound makes it an attractive scaffold for the development of molecular probes and tools for chemical biology. Its bifunctional nature—possessing both a free carboxylic acid and a benzyl ester—allows for orthogonal chemical modifications.

Future research could focus on functionalizing this molecule to create probes for studying enzyme activity or protein binding. The carboxylic acid can be coupled to reporter groups such as fluorophores, enabling the visualization of cellular uptake or localization. Alternatively, it could be attached to affinity tags like biotin (B1667282) for use in pull-down assays to identify binding partners. The benzyl ester moiety could act as a substrate for carboxylesterases, and incorporating a photoactivatable group could create a photoaffinity label to covalently modify and identify enzymes that interact with this structural motif. The development of such tools would open new avenues for understanding biological processes where malonate-like structures play a role.

| Potential Modification | Reporter/Functional Group | Target Application in Chemical Biology |

| Carboxylic Acid Derivatization | Fluorescent Dye (e.g., Fluorescein) | Imaging cellular distribution and localization. |

| Carboxylic Acid Derivatization | Biotin | Affinity-based protein purification and identification. |

| Phenyl Ring Modification | Photoaffinity Label (e.g., Diazirine) | Covalent labeling and identification of binding proteins. |

| Benzyl Group Replacement | FRET Donor/Acceptor Pair | Probing enzymatic ester cleavage via fluorescence resonance energy transfer. |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The classical reactivity of malonic acid half-esters involves decarboxylation, further esterification or amidation at the carboxylic acid, and enolate formation at the α-carbon. Future research is expected to delve into undiscovered reactivity patterns by applying modern synthetic methodologies such as photocatalysis, electrochemistry, or continuous flow chemistry.

One key area of exploration is the selective transformation of one functional group in the presence of the other. For example, developing catalytic systems that can selectively reduce the carboxylic acid while leaving the benzyl ester intact—or vice versa—would significantly enhance the synthetic utility of the molecule. The decarboxylative coupling of the carboxylic acid moiety under photoredox catalysis could enable the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position, a transformation not readily achievable through traditional methods. This reactivity is supported by studies on related compounds, where hydrolysis is often followed by facile decarboxylation. beilstein-journals.org Exploring these novel transformations will unlock new synthetic pathways and provide access to a wider range of complex molecular architectures.

| Classical Reaction | Potential Novel Method | Expected Outcome/Advantage |